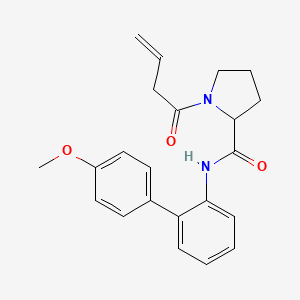![molecular formula C19H16BrNO4S2 B6002779 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B6002779.png)
3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide is a chemical compound that is commonly used in scientific research. It is also known as BAY 43-9006 or Sorafenib and was first synthesized by Bayer AG. This compound has been extensively studied for its potential use in cancer treatment. In
Wirkmechanismus
The mechanism of action of 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide involves the inhibition of several protein kinases that are involved in cancer cell growth and survival. This compound targets the RAF/MEK/ERK signaling pathway, which is a key pathway involved in cancer cell proliferation and survival. By inhibiting this pathway, 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide are primarily related to its inhibition of protein kinases involved in cancer cell growth and survival. This compound has been shown to induce apoptosis in cancer cells, which can lead to tumor shrinkage. It can also inhibit angiogenesis, which is the process by which tumors develop their own blood supply. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide in lab experiments is its specificity for certain protein kinases involved in cancer cell growth and survival. This compound has been extensively studied and has been shown to be effective in the treatment of several types of cancer. However, one limitation of using this compound is its potential toxicity. It can cause side effects such as diarrhea, nausea, and fatigue. Therefore, careful monitoring is required when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide. One area of research is the development of new compounds that are more effective and less toxic than Sorafenib. Another area of research is the identification of biomarkers that can predict which patients will respond to Sorafenib treatment. Additionally, researchers are investigating the use of Sorafenib in combination with other drugs to improve its effectiveness in the treatment of cancer. Finally, researchers are exploring the use of Sorafenib in the treatment of other diseases, such as autoimmune disorders and viral infections.
Conclusion:
In conclusion, 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in cancer treatment. It inhibits the activity of several protein kinases involved in cancer cell growth and survival, leading to apoptosis and tumor shrinkage. While this compound has shown promise in the treatment of several types of cancer, careful monitoring is required due to its potential toxicity. There are several future directions for the study of this compound, including the development of new compounds, the identification of biomarkers, and the investigation of its use in the treatment of other diseases.
Synthesemethoden
The synthesis of 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with 3-methylbenzenesulfonamide in the presence of a base. This reaction results in the formation of the desired compound, which is then purified using chromatography.
Wissenschaftliche Forschungsanwendungen
3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the activity of several protein kinases that are involved in cancer cell growth and survival. This compound has been shown to be effective in the treatment of several types of cancer, including liver, kidney, and thyroid cancer.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4S2/c1-14-4-2-5-16(12-14)21-27(24,25)19-7-3-6-18(13-19)26(22,23)17-10-8-15(20)9-11-17/h2-13,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOODBDXGZQANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chloro-2-methylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6002700.png)
![2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B6002701.png)
![3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6002706.png)
![methyl (2S)-({[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)(phenyl)acetate](/img/structure/B6002720.png)

![1-(5-{[cyclohexyl(2-propyn-1-yl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6002725.png)

![N-(2-methylphenyl)-2-({[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}amino)-3-thiophenecarboxamide](/img/structure/B6002739.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylisonicotinamide](/img/structure/B6002742.png)
![7-(cyclopropylmethyl)-2-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6002746.png)
![4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid](/img/structure/B6002754.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6002767.png)
![6-benzyl-3-[(3-methylbutyl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B6002770.png)
